molecular formula C19H15N3O2S B6057983 1-(3-ACETYLPHENYL)-5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

1-(3-ACETYLPHENYL)-5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

Cat. No.: B6057983
M. Wt: 349.4 g/mol
InChI Key: MGULSCAHAOSMJU-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-5-amino-4-(1,3-benzothiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one is a heterocyclic compound featuring a dihydropyrrolone core substituted with a 3-acetylphenyl group at position 1, a benzothiazole moiety at position 4, and an amino group at position 5. Its molecular formula is inferred as C₁₉H₁₆N₃O₂S, with a molecular weight of approximately 360.4 g/mol.

Properties

IUPAC Name

1-[3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-11(23)12-5-4-6-13(9-12)22-10-15(24)17(18(22)20)19-21-14-7-2-3-8-16(14)25-19/h2-9,20,24H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGULSCAHAOSMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-ACETYLPHENYL)-5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through Friedel-Crafts acylation of an aromatic ring with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyrrolone Ring: The final step involves the formation of the pyrrolone ring through a cyclization reaction, which can be achieved by reacting the intermediate compounds under basic or acidic conditions, depending on the specific reaction pathway chosen.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-ACETYLPHENYL)-5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

1-(3-ACETYLPHENYL)-5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE has several scientific research applications:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers study its biological activities to understand its potential therapeutic effects and mechanisms of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-ACETYLPHENYL)-5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

The benzothiazole group (vs. benzimidazole in CAS 857492-83-2) introduces sulfur-mediated interactions (e.g., hydrophobic or sulfur-π), while benzimidazole may favor hydrogen bonding via NH groups . The 3-butoxypropyl chain in CAS 857492-83-2 increases lipophilicity (logP ~2.5 predicted), likely improving membrane permeability but reducing aqueous solubility .

Chlorine substituents (e.g., in CAS 313398-80-0) may improve binding affinity in halogen-rich environments (e.g., enzyme active sites) .

Computational Insights:

  • AutoDock4 simulations predict that the acetyl group in the target compound forms hydrogen bonds with residues like Asp or Glu in protein targets, unlike phenyl-substituted analogs .
  • Multiwfn analysis reveals higher electron density at the benzothiazole sulfur in the target compound compared to benzimidazole analogs, favoring charge-transfer interactions .

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